molecular formula C17H33N5O B11553759 N-butyl-6-ethoxy-N'-octyl-1,3,5-triazine-2,4-diamine

N-butyl-6-ethoxy-N'-octyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11553759
M. Wt: 323.5 g/mol
InChI Key: ZYACONIESNYAGP-UHFFFAOYSA-N
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Description

N-butyl-6-ethoxy-N’-octyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-ethoxy-N’-octyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The butyl, ethoxy, and octyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include:

    Batch Reactors: Suitable for smaller production volumes and allows for precise control over reaction conditions.

    Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N-butyl-6-ethoxy-N’-octyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-butyl-6-ethoxy-N’-octyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-butyl-6-ethoxy-N’-octyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Uniqueness: N-butyl-6-ethoxy-N’-octyl-1,3,5-triazine-2,4-diamine stands out due to its specific combination of butyl, ethoxy, and octyl groups, which confer unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C17H33N5O

Molecular Weight

323.5 g/mol

IUPAC Name

4-N-butyl-6-ethoxy-2-N-octyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H33N5O/c1-4-7-9-10-11-12-14-19-16-20-15(18-13-8-5-2)21-17(22-16)23-6-3/h4-14H2,1-3H3,(H2,18,19,20,21,22)

InChI Key

ZYACONIESNYAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC(=NC(=N1)NCCCC)OCC

Origin of Product

United States

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